molecular formula C15H22OS B8078026 4-[4-(2-Methylpropyl)phenyl]thian-4-ol

4-[4-(2-Methylpropyl)phenyl]thian-4-ol

Cat. No.: B8078026
M. Wt: 250.4 g/mol
InChI Key: LNROLJKMDRWBLX-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)phenyl]thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated thiacyclohexane) substituted with a hydroxyl group at the 4-position and a 4-(2-methylpropyl)phenyl moiety. The 2-methylpropyl (isobutyl) group on the phenyl ring confers lipophilicity, which may influence solubility and biological interactions.

Properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OS/c1-12(2)11-13-3-5-14(6-4-13)15(16)7-9-17-10-8-15/h3-6,12,16H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROLJKMDRWBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production of compound “4-[4-(2-Methylpropyl)phenyl]thian-4-ol” would likely involve large-scale chemical synthesis processes. These processes may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “4-[4-(2-Methylpropyl)phenyl]thian-4-ol” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound “4-[4-(2-Methylpropyl)phenyl]thian-4-ol” has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be investigated for its potential therapeutic properties or as a drug candidate.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of compound “4-[4-(2-Methylpropyl)phenyl]thian-4-ol” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-[4-(2-Methylpropyl)phenyl]thian-4-ol with structurally related compounds identified in the evidence:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Thiane ring -OH, -S- (saturated), isobutylphenyl ~252.4 (estimated) Lipophilic, potential bioactivity
4-[4-(2-Methylpropyl)phenyl]-1H-imidazol-2-amine Imidazole ring -NH2, isobutylphenyl 215.29 Discontinued; amine functionality
(3-fluoro-4-methylphenyl)[4-(2-methylpropyl)phenyl]methanamine Benzene + methanamine -NH2, fluorine, isobutylphenyl 271.37 Fluorinated analog; possible CNS activity
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride Benzene + sulfonyl -SO2Cl, isobutylphenyl ~244.8 (estimated) Electrophilic reagent for synthesis
1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene Bis-phenyl ethane Isobutylphenyl branches 378.6 Hydrocarbon; industrial applications

Key Observations:

Core Heterocycles: The thiane ring in the target compound contrasts with the aromatic imidazole (5-membered, N-containing) in and the non-heterocyclic structures in . The hydroxyl group on thiane may enhance hydrogen-bonding capacity compared to sulfonyl chlorides or amines .

Substituent Effects :

  • Fluorination in increases molecular weight and polarity, which may enhance blood-brain barrier penetration.
  • The sulfonyl chloride in is highly reactive, making it a useful intermediate in synthetic chemistry, whereas the target compound’s hydroxyl group suggests stability for direct bioactivity studies.

Synthetic Pathways: Thiourea intermediates (as in ) are common in thiazolidinone synthesis, implying that similar routes could be adapted for this compound. Ethanol-based reactions (e.g., ) might be applicable for cyclization steps.

Biological Relevance: Imidazole derivatives (e.g., ) are known for antiglycation activity, suggesting that the target compound’s hydroxyl-thiane system could be explored for similar therapeutic effects . The absence of fluorine in the target compound may reduce toxicity risks compared to fluorinated analogs like .

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